molecular formula C22H27N3O4 B11164387 N-[2-(tert-butylcarbamoyl)phenyl]-1-(furan-2-ylcarbonyl)piperidine-4-carboxamide

N-[2-(tert-butylcarbamoyl)phenyl]-1-(furan-2-ylcarbonyl)piperidine-4-carboxamide

Cat. No.: B11164387
M. Wt: 397.5 g/mol
InChI Key: GCCLMJGLZACKLP-UHFFFAOYSA-N
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Description

N-[2-(tert-butylcarbamoyl)phenyl]-1-(furan-2-carbonyl)piperidine-4-carboxamide is a complex organic compound with potential applications in various scientific fields. This compound features a piperidine ring, a furan ring, and a phenyl group, each contributing to its unique chemical properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(tert-butylcarbamoyl)phenyl]-1-(furan-2-carbonyl)piperidine-4-carboxamide typically involves multi-step organic reactions. One common approach includes:

    Formation of the Piperidine Ring: Starting with a suitable piperidine precursor, the piperidine ring is functionalized to introduce the carboxamide group.

    Introduction of the Furan Ring: The furan ring is introduced through a coupling reaction, often using a furan-2-carbonyl chloride derivative.

    Attachment of the Phenyl Group: The phenyl group, substituted with a tert-butylcarbamoyl group, is attached via a nucleophilic substitution reaction.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening of catalysts, and automated purification systems to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the furan ring, leading to the formation of furan-2-carboxylic acid derivatives.

    Reduction: Reduction reactions can target the carbonyl groups, converting them into alcohols or amines.

    Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions, allowing for further functionalization.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Electrophilic reagents like halogens or nitro groups can be introduced under acidic or basic conditions.

Major Products

    Oxidation: Furan-2-carboxylic acid derivatives.

    Reduction: Alcohols or amines.

    Substitution: Various substituted phenyl derivatives.

Scientific Research Applications

Chemistry

In chemistry, N-[2-(tert-butylcarbamoyl)phenyl]-1-(furan-2-carbonyl)piperidine-4-carboxamide is used as a building block for synthesizing more complex molecules. Its unique structure allows for diverse chemical modifications, making it valuable in organic synthesis.

Biology

In biological research, this compound may be used as a probe to study enzyme interactions and receptor binding due to its ability to interact with various biological targets.

Medicine

In medicine, the compound’s potential therapeutic properties are explored, particularly in drug discovery and development. Its structure suggests possible applications in designing inhibitors or modulators for specific enzymes or receptors.

Industry

In the industrial sector, this compound can be used in the development of new materials, such as polymers or coatings, due to its stability and reactivity.

Mechanism of Action

The mechanism by which N-[2-(tert-butylcarbamoyl)phenyl]-1-(furan-2-carbonyl)piperidine-4-carboxamide exerts its effects involves interactions with molecular targets such as enzymes or receptors. The compound’s structure allows it to bind to active sites, inhibiting or modulating the activity of these targets. This interaction can lead to changes in cellular pathways and biological responses.

Comparison with Similar Compounds

Similar Compounds

  • N-[2-(tert-butylcarbamoyl)phenyl]-1-(furan-2-carbonyl)piperidine-4-carboxamide
  • N-[2-(tert-butylcarbamoyl)phenyl]-1-(thiophene-2-carbonyl)piperidine-4-carboxamide
  • N-[2-(tert-butylcarbamoyl)phenyl]-1-(pyridine-2-carbonyl)piperidine-4-carboxamide

Uniqueness

N-[2-(tert-butylcarbamoyl)phenyl]-1-(furan-2-carbonyl)piperidine-4-carboxamide is unique due to the presence of the furan ring, which imparts distinct electronic and steric properties. This uniqueness allows for specific interactions with biological targets, making it a valuable compound in various research and industrial applications.

Properties

Molecular Formula

C22H27N3O4

Molecular Weight

397.5 g/mol

IUPAC Name

N-[2-(tert-butylcarbamoyl)phenyl]-1-(furan-2-carbonyl)piperidine-4-carboxamide

InChI

InChI=1S/C22H27N3O4/c1-22(2,3)24-20(27)16-7-4-5-8-17(16)23-19(26)15-10-12-25(13-11-15)21(28)18-9-6-14-29-18/h4-9,14-15H,10-13H2,1-3H3,(H,23,26)(H,24,27)

InChI Key

GCCLMJGLZACKLP-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)NC(=O)C1=CC=CC=C1NC(=O)C2CCN(CC2)C(=O)C3=CC=CO3

Origin of Product

United States

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